methanone](/img/structure/B8121323.png)
[4-Iodo-3-(2,2,2-trifluoroethoxy)phenyl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone is a complex organic compound characterized by the presence of an iodo group, a trifluoroethoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoroethoxyphenyl intermediate: This step involves the reaction of 4-iodophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 4-iodo-3-(2,2,2-trifluoroethoxy)phenol.
Coupling with morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The trifluoroethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group.
Scientific Research Applications
Chemistry
In chemistry, 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethoxy group can enhance the metabolic stability and bioavailability of drug candidates, while the morpholine ring is known for its presence in various bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, while the morpholine ring can enhance binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- [4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles
- [4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidines
Uniqueness
Compared to similar compounds, 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone is unique due to the presence of both an iodo group and a morpholine ring. This combination allows for a broader range of chemical modifications and potential applications. The trifluoroethoxy group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
[4-iodo-3-(2,2,2-trifluoroethoxy)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3INO3/c14-13(15,16)8-21-11-7-9(1-2-10(11)17)12(19)18-3-5-20-6-4-18/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDNBDBYIKDHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)I)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
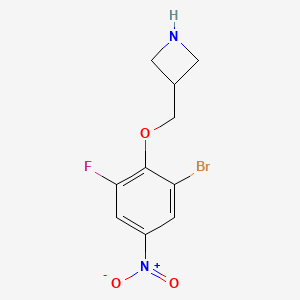



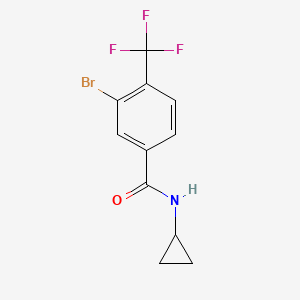
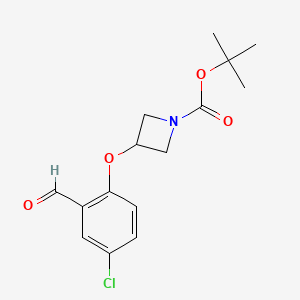
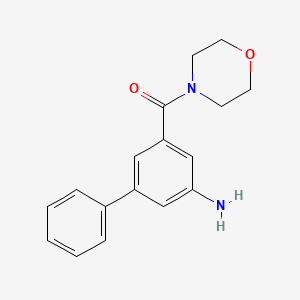
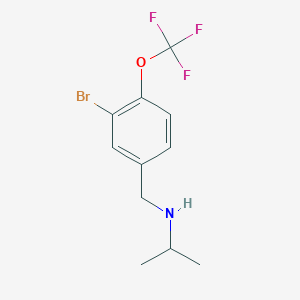
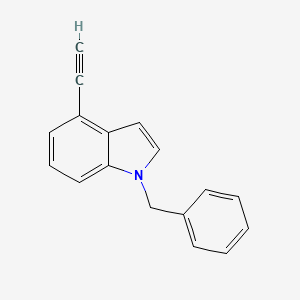
![nickel(II)bis[(S,S)-N,N'-dibenzylcyclohexane-1,2-diamine]bromide](/img/structure/B8121328.png)
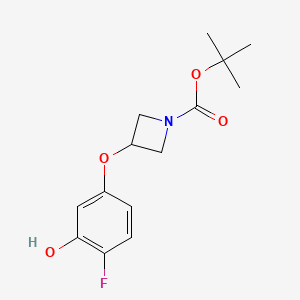
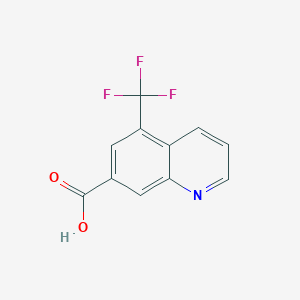
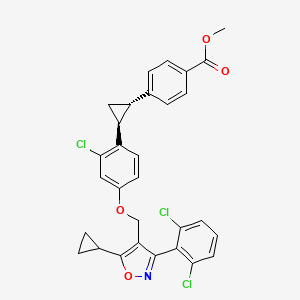
![tert-Butyl (2S)-2-(5-{4-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]phenyl}-1H-imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8121343.png)
